REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[F:22].CN([CH:26]=[O:27])C>C1COCC1.O>[F:22][C:15]1[C:14]([F:13])=[CH:19][CH:18]=[C:17]([O:20][CH3:21])[C:16]=1[CH:26]=[O:27]
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Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)OC)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.37 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirring at −78° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −60° C
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −60° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the cooling removed
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
ADDITION
|
Details
|
It was diluted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous was re-extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The crude material (10.26 g) was purified by flash chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |